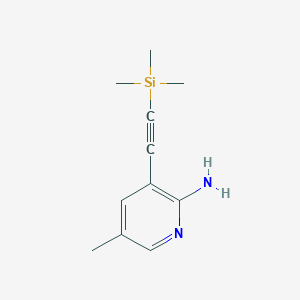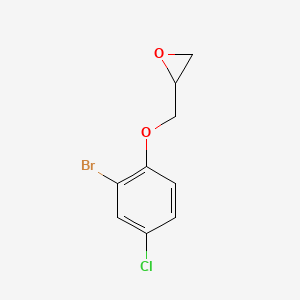
2-(2-Bromo-4-chlorophenoxymethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "2-(2-Bromo-4-chlorophenoxymethyl)oxirane," is a derivative of oxirane with a bromo-chlorophenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related oxirane compounds involves various strategies. For instance, the synthesis of 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid involves multiple steps starting from 4-bromophenol and 1,6-dibromohexane under basic conditions, followed by several transformations including oxidation with m-chloroperbenzoic acid . Similarly, 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide can be synthesized through oxidation of a cyanopropene derivative with hydrogen peroxide or the H2O2-KOH system . These methods could potentially be adapted for the synthesis of "2-(2-Bromo-4-chlorophenoxymethyl)oxirane" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and computational studies. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies . Computational methods such as HF and DFT are used to compute vibrational wavenumbers and to assign them with the help of potential energy distribution methods . These techniques could be employed to analyze the molecular structure of "2-(2-Bromo-4-chlorophenoxymethyl)oxirane."
Chemical Reactions Analysis
The chemical behavior of oxirane compounds can be complex. For instance, the PCO/POC-rearrangement of a cage-like phosphorane derivative leads to the formation of an oxirane derivative with high stereoselectivity . The ring-opening of 2-(chloromethyl)oxirane by nucleophiles has been studied using DFT calculations, showing a preference for a backside α-attack of the nucleophile, influenced by electrophilic activation with alkali metal cations . These studies provide insights into the potential reactivity of "2-(2-Bromo-4-chlorophenoxymethyl)oxirane" in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxirane derivatives can be inferred from computational studies. For example, the first hyperpolarizability, HOMO and LUMO analysis, and MEP were performed to understand the electronic properties of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate . Similarly, the electronic and non-linear optical (NLO) properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were investigated using DFT studies . These analyses can be indicative of the properties of "2-(2-Bromo-4-chlorophenoxymethyl)oxirane," such as its reactivity, stability, and potential applications in materials science.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes demonstrates their potential as antimicrobial additives for lubricating oils and fuels. This highlights the role of such compounds in enhancing the antimicrobial properties of various industrial products, contributing to the maintenance of equipment integrity and operation efficiency (Talybov, Akhmedova, & Yusubov, 2022).
Synthetic Chemistry
In synthetic chemistry, 2-(halomethyl)-4,5-diphenyloxazoles, including those derived from bromomethyl analogues, serve as effective, reactive scaffolds. They are utilized for synthetic elaboration, demonstrating the versatility of these compounds in organic synthesis and the development of new chemical entities (Patil & Luzzio, 2016).
Computational Chemistry
A computational study explored the ring opening of 2-(chloromethyl)oxirane by bromide and acetate anions, revealing insights into the SN2-like mechanism and the effects of alkali metal cations on the reaction path. This study provides valuable information for understanding the reactivity and potential applications of similar compounds in synthetic and materials chemistry (Yutilova, Bespal’ko, & Shved, 2019).
Ultrasonic Synthesis
Ultrasonic conditions were employed to synthesize regioselective diastereomeric adducts and heterocyclic products, including those with oxirane rings, as antibacterial agents. This method emphasizes the importance of physical conditions in chemical synthesis, offering a pathway to novel compounds with potential biological applications (El‐sayed, Maher, El Hashash, & Rizk, 2017).
Polymer Chemistry
The ring-opening polymerization of a 2,3-disubstituted oxirane led to a polyether with a carbonyl–aromatic π-stacked structure, showcasing the utility of such compounds in the development of polymers with unique properties. This research contributes to the field of polymer science, offering insights into the design of materials with specific electronic or structural characteristics (Merlani et al., 2015).
Safety And Hazards
The safety information for “2-(2-Bromo-4-chlorophenoxymethyl)oxirane” includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
2-[(2-bromo-4-chlorophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-3-6(11)1-2-9(8)13-5-7-4-12-7/h1-3,7H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDDEAYCMGCKPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498348 |
Source


|
| Record name | 2-[(2-Bromo-4-chlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxymethyl)oxirane | |
CAS RN |
68224-01-1 |
Source


|
| Record name | 2-[(2-Bromo-4-chlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

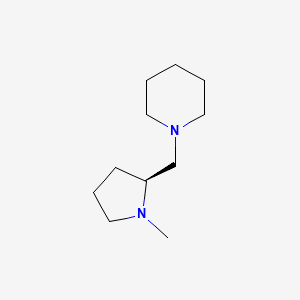
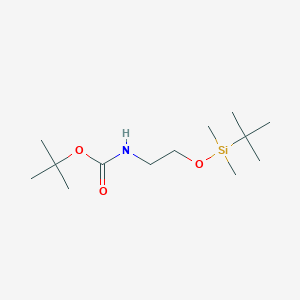
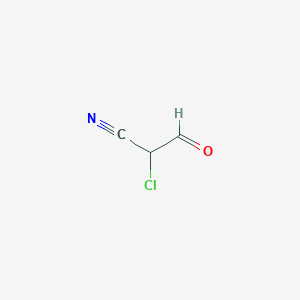
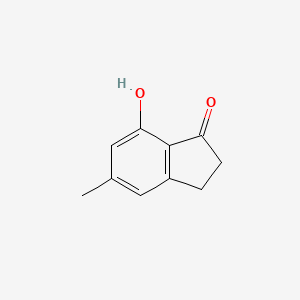
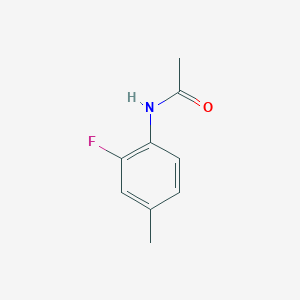
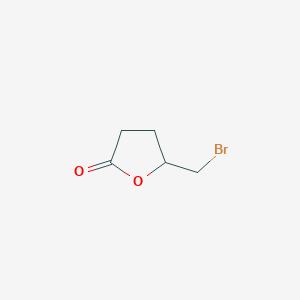
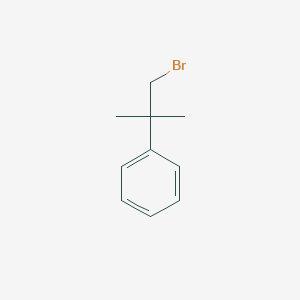
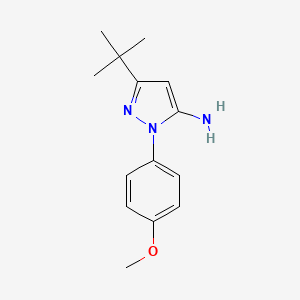
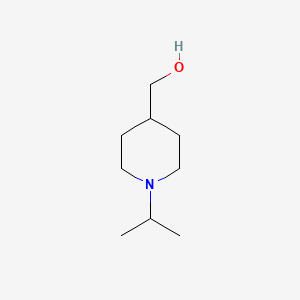
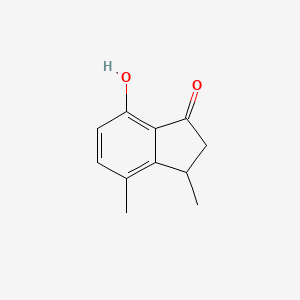
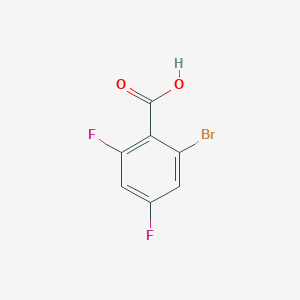
![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)

